An In-Depth Technical Guide to Nα,Nω,Nω'-Tris(benzyloxycarbonyl)-L-arginine (Z-Arg(Z)₂-OH)
An In-Depth Technical Guide to Nα,Nω,Nω'-Tris(benzyloxycarbonyl)-L-arginine (Z-Arg(Z)₂-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Z-Arg(Z)₂-OH in Peptide Science
Nα,Nω,Nω'-Tris(benzyloxycarbonyl)-L-arginine, commonly abbreviated as Z-Arg(Z)₂-OH, is a cornerstone derivative of the amino acid L-arginine, engineered for precision in the complex world of peptide synthesis. Its strategic importance lies in the comprehensive protection of all three of arginine's nucleophilic sites—the α-amino group and both nitrogens of the side-chain guanidinium group—with the benzyloxycarbonyl (Z or Cbz) protecting group. This triple protection offers chemists a robust building block, ensuring the highly reactive guanidinium side chain remains inert during peptide coupling reactions, thereby preventing unwanted side reactions and ensuring the fidelity of the final peptide sequence.
This guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and applications of Z-Arg(Z)₂-OH (CAS No. 14611-34-8), offering a critical resource for researchers engaged in peptide chemistry and drug development.
Physicochemical Properties of Z-Arg(Z)₂-OH
A thorough understanding of the physicochemical properties of Z-Arg(Z)₂-OH is paramount for its effective use in the laboratory. These properties dictate its solubility, reactivity, and compatibility with various synthetic protocols.
| Property | Value |
| CAS Number | 14611-34-8[1][2] |
| Molecular Formula | C₃₀H₃₂N₄O₈[1][2] |
| Molecular Weight | 576.6 g/mol [1][2] |
| Appearance | White to off-white powder |
| Melting Point | Data not consistently available; decomposition may occur at elevated temperatures. |
| Solubility | Soluble in polar organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Methanol. Sparingly soluble in water.[2] |
Synthesis and Purification
The synthesis of Z-Arg(Z)₂-OH is a critical process that ensures the high purity required for peptide synthesis. While multiple synthetic routes exist, a common approach involves the exhaustive benzoxycarbonylation of L-arginine.
A key synthetic method was reported by Smithwick and Shuman in The Journal of Organic Chemistry.[3][4] This synthesis provides a foundational protocol for obtaining Nα,Nω,Nω'-tribenzyloxycarbonyl-L-arginine.
Illustrative Synthetic Workflow:
Caption: Synthetic and purification workflow for Z-Arg(Z)₂-OH.
Experimental Protocol: Synthesis of Z-Arg(Z)₂-OH
-
Dissolution: Dissolve L-arginine in an aqueous alkaline solution (e.g., sodium hydroxide) at a controlled temperature, typically 0-5 °C.
-
Acylation: Add an excess of benzyl chloroformate (Z-Cl) dropwise to the stirred solution while maintaining the alkaline pH with the concurrent addition of a base. The excess Z-Cl ensures the complete protection of all three amine functionalities.
-
Reaction Monitoring: Monitor the reaction progress using a suitable technique such as Thin Layer Chromatography (TLC).
-
Acidification and Precipitation: Upon completion, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH below 7. This protonates the carboxylic acid group, causing the Z-Arg(Z)₂-OH product to precipitate out of the aqueous solution.
-
Isolation and Washing: Collect the precipitate by filtration and wash it thoroughly with cold water to remove any inorganic salts.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield high-purity Z-Arg(Z)₂-OH.
-
Drying: Dry the purified product under a vacuum.
Spectroscopic Characterization
The identity and purity of Z-Arg(Z)₂-OH are confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of Z-Arg(Z)₂-OH.
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the protons of the arginine backbone, the benzylic protons of the three Z groups, and the aromatic protons.[5] The integration of these signals can confirm the presence of all three protecting groups.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the Z groups, the aromatic carbons, the benzylic carbons, and the carbons of the arginine backbone. The chemical shifts of these carbons are indicative of their chemical environment.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of Z-Arg(Z)₂-OH and to study its fragmentation patterns. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 577.6. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation, with characteristic losses of benzyl groups and parts of the arginine side chain, further confirming the structure.
Expected Fragmentation Pathway:
Caption: Simplified MS fragmentation of Z-Arg(Z)₂-OH.
Infrared (IR) Spectroscopy
The IR spectrum of Z-Arg(Z)₂-OH exhibits characteristic absorption bands corresponding to its functional groups.[6] These typically include:
-
O-H stretch: A broad band from the carboxylic acid.
-
N-H stretch: From the protected amino and guanidinium groups.
-
C=O stretch: Strong absorptions from the carbonyl groups of the benzyloxycarbonyl protectors and the carboxylic acid.
-
C=N stretch: From the guanidinium group.
-
Aromatic C-H and C=C stretches: From the benzyl groups.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable technique for assessing the purity of Z-Arg(Z)₂-OH and for monitoring its use in peptide synthesis. A reversed-phase HPLC (RP-HPLC) method is typically employed.
General RP-HPLC Protocol for Protected Amino Acids:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution is typically employed, consisting of:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile with 0.1% TFA.
-
-
Gradient: A linear gradient from a low percentage of Solvent B to a high percentage over a set time allows for the separation of the protected amino acid from any impurities.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the aromatic rings of the Z groups (e.g., 254 nm) is standard.
Applications in Peptide Synthesis
The primary application of Z-Arg(Z)₂-OH is as a building block in both solution-phase and solid-phase peptide synthesis (SPPS). The robust protection of the guanidinium side chain is particularly advantageous in complex syntheses where the high basicity and nucleophilicity of an unprotected or partially protected arginine could lead to side reactions, such as lactam formation.
Deprotection of Z-Arg(Z)₂-OH
The removal of the benzyloxycarbonyl protecting groups is a critical step following the completion of peptide synthesis. The most common method for the deprotection of Z groups is catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
-
Catalyst: A palladium-based catalyst, such as 10% Palladium on carbon (Pd/C), is typically used.
-
Solvent: The protected peptide is dissolved in a suitable solvent, such as methanol, ethanol, or acetic acid.
-
Hydrogen Source: The reaction is carried out under a hydrogen atmosphere, either from a hydrogen balloon or in a Parr hydrogenator for higher pressures.[3]
-
Reaction: The mixture is stirred vigorously to ensure efficient contact between the substrate, catalyst, and hydrogen.
-
Monitoring: The progress of the deprotection is monitored by HPLC or TLC.
-
Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is removed under reduced pressure to yield the deprotected peptide.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
References
-
Peptides International. Z-Arg(Z)2-OH [14611-34-8]. [Link]
-
Smithwick, E. L., & Shuman, R. T. (1974). A new synthesis of N alpha,NG,G-tribenzyloxycarbonyl-L-arginine and related derivatives. The Journal of Organic Chemistry, 39(23), 3441–3442. [Link]
-
ACS Publications. New synthesis of N.alpha., NG,G-tribenzyloxycarbonyl-L-arginine and related derivatives | The Journal of Organic Chemistry. [Link]
-
Wiley-VCH. Amino Acid-Protecting Groups. [Link]
-
MDPI. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC. [Link]
-
FULIR. Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. [Link]
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ScienceDirect. Accepted manuscript Published in: Tetrahedron Letters, 57:546-548 (2016) DOI: 10.1016/j.tetlet.2015.12.081. [Link]
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University of Regensburg. chemical shifts. [Link]
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Farmacia Journal. NEW ARGININE DERIVATIVES - SYNTHESIS AND BIOLOGICAL EVALUATION. [Link]
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Wiley-VCH. 1 Protection Reactions. [Link]
-
Compound Interest. a guide to 13c nmr chemical shift values. [Link]
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ResearchGate. Amino Acid-Protecting Groups. [Link]
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PubChem. Z-Arg(boc)2-OH cha | C30H49N5O8 | CID 56776967. [Link]
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eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]
-
UAB. Ion fragmentation of small molecules in mass spectrometry. [Link]
-
NIH. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC. [Link]
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University of Calgary. Solubility of Organic Compounds. [Link]
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Wiley. Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
SciSpace. Rh-Catalyzed Hydrogenation of Amino Acids to Biobased Amino Alcohols: Tackling Challenging Substrates and Application to Protein. [Link]
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YouTube. differences & similarities of 1H & 13C NMR spectroscopy. [Link]
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Curly Arrow. Catalytic Hydrogenation Part II - Tips and Tricks. [Link]
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Chemistry Steps. Solubility of Organic Compounds. [Link]
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Int J Pharm Chem Anal. Solubility: An overview. [Link]
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MIT Open Access Articles. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]
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ResearchGate. Solubility of the compounds in different solvents Where. [Link]
-
Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
ResearchGate. (PDF) Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. MedChem Tips and Tricks. [Link]
